molecular formula C11H11F11O3 B12089475 sec-Butyl 1H,1H-perfluorohexyl carbonate

sec-Butyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12089475
M. Wt: 400.18 g/mol
InChI Key: HKPIYIZCTLYBFZ-UHFFFAOYSA-N
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Description

sec-Butyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a sec-butyl group and a perfluorohexyl chain, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is catalyzed by a base such as pyridine or triethylamine, which facilitates the formation of the carbonate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

sec-Butyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the sec-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

sec-Butyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.

    Medicine: Its unique properties are explored in drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals, coatings, and materials with enhanced properties.

Mechanism of Action

The mechanism of action of sec-Butyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The perfluorohexyl chain imparts hydrophobic characteristics, which can influence the compound’s behavior in biological systems. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohol, which may further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • sec-Butyl 1H,1H,7H-perfluorohexyl carbonate
  • tert-Butyl 1H,1H-perfluorohexyl carbonate
  • n-Butyl 1H,1H-perfluorohexyl carbonate

Uniqueness

sec-Butyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of a sec-butyl group and a perfluorohexyl chain. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in other similar compounds.

Properties

Molecular Formula

C11H11F11O3

Molecular Weight

400.18 g/mol

IUPAC Name

butan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C11H11F11O3/c1-3-5(2)25-6(23)24-4-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h5H,3-4H2,1-2H3

InChI Key

HKPIYIZCTLYBFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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